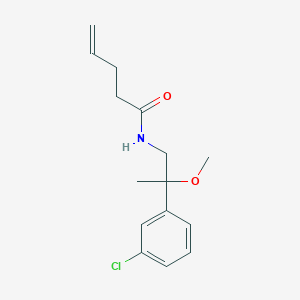

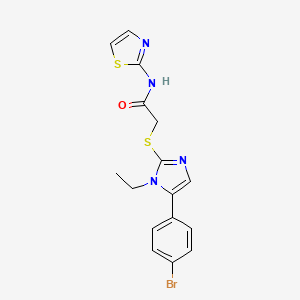

N-(2-(3-chlorophenyl)-2-methoxypropyl)pent-4-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(3-chlorophenyl)-2-methoxypropyl)pent-4-enamide, also known as JTE-013, is a selective antagonist of the sphingosine-1-phosphate receptor subtype 2 (S1P2). It was first synthesized in 2003 by Japanese researchers and has since been used in various scientific studies.

Applications De Recherche Scientifique

Polymer Synthesis

N-(2-(3-chlorophenyl)-2-methoxypropyl)pent-4-enamide plays a significant role in the synthesis of polymers. For instance, polymers derived from L-tartaric acid, containing methoxy groups attached to the diacid repeating unit, demonstrate optical activity and high thermal stability (Bou, Rodríguez-Galán, & Muñoz-Guerra, 1993). Similarly, polyamides with methoxyallene exhibit highly reactive exo-methylene groups, indicating potential in creating novel polymeric materials (Mizuya, Yokozawa, & Endo, 1989).

Chemical Synthesis and Characterization

The compound is integral in the synthesis of various chemical structures. For example, its derivatives have been synthesized for applications in pharmaceutical research, as evidenced by studies on enaminones and their potential therapeutic effects (Eddington et al., 2000). Similarly, its involvement in the synthesis of aromatic polyamides, which show promise in electrochromic and thermal stability applications, has been documented (Liou & Chang, 2008).

Molecular Docking and Enzyme Inhibition

Research on enaminone derivatives, closely related to N-(2-(3-chlorophenyl)-2-methoxypropyl)pent-4-enamide, demonstrates their potential in enzyme inhibition and molecular docking studies. Notably, certain enaminone derivatives show promising anti-acetylcholinesterase and anti-urease activities (Huma et al., 2019). This points to potential applications in treating diseases related to enzyme dysfunction.

Electrochromic Properties

Aromatic polyamides derived from similar compounds exhibit significant electrochromic properties, making them suitable for applications in electronic displays and smart windows (Chang & Liou, 2008).

Mécanisme D'action

Target of Action

The primary target of N-[2-(3-chlorophenyl)-2-methoxypropyl]pent-4-enamide is Dihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo biosynthesis of pyrimidines in humans .

Mode of Action

It is known to interact with its target enzyme, potentially altering its function

Biochemical Pathways

The compound’s interaction with Dihydroorotate dehydrogenase affects the de novo biosynthesis of pyrimidines . Pyrimidines are essential components of nucleic acids and disruption of their synthesis can have significant downstream effects on DNA replication and repair, RNA transcription, and protein synthesis.

Pharmacokinetics

Its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are all currently unknown . These factors significantly impact the compound’s pharmacokinetics and therapeutic potential.

Propriétés

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO2/c1-4-5-9-14(18)17-11-15(2,19-3)12-7-6-8-13(16)10-12/h4,6-8,10H,1,5,9,11H2,2-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJULLVMXYZZNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCC=C)(C1=CC(=CC=C1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]pent-4-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2742509.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2742515.png)

![tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2742517.png)

![[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2742520.png)

![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2742525.png)

![1-[(4-tert-butylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2742526.png)